molecular formula C9H14ClNO B13661437 3-(5-Methylfuran-2-yl)pyrrolidine Hydrochloride

3-(5-Methylfuran-2-yl)pyrrolidine Hydrochloride

Katalognummer: B13661437
Molekulargewicht: 187.66 g/mol
InChI-Schlüssel: YFMLJKLUNBSVPR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(5-Methylfuran-2-yl)pyrrolidine Hydrochloride is a research chemical compound with the molecular formula C9H14ClNO and a molecular weight of 187.67 g/mol. This compound is part of the pyrrolidine family, which is known for its versatile applications in medicinal chemistry and organic synthesis .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Methylfuran-2-yl)pyrrolidine Hydrochloride typically involves the reaction of 5-methylfuran-2-carbaldehyde with pyrrolidine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The resulting compound is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, making it suitable for various research and industrial applications .

Analyse Chemischer Reaktionen

Types of Reactions

3-(5-Methylfuran-2-yl)pyrrolidine Hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan derivatives, while reduction can produce various pyrrolidine derivatives.

Wissenschaftliche Forschungsanwendungen

3-(5-Methylfuran-2-yl)pyrrolidine Hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and the development of new chemical compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug discovery and development.

    Industry: Utilized in the production of various industrial chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-(5-Methylfuran-2-yl)pyrrolidine Hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-(5-Methylfuran-2-yl)methylpyrrolidine Hydrochloride: A closely related compound with similar chemical properties.

    Pyrrolidine-2,5-dione: Another pyrrolidine derivative with distinct biological activities.

Uniqueness

3-(5-Methylfuran-2-yl)pyrrolidine Hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a furan ring and a pyrrolidine ring makes it a valuable compound for various research and industrial applications.

Eigenschaften

Molekularformel

C9H14ClNO

Molekulargewicht

187.66 g/mol

IUPAC-Name

3-(5-methylfuran-2-yl)pyrrolidine;hydrochloride

InChI

InChI=1S/C9H13NO.ClH/c1-7-2-3-9(11-7)8-4-5-10-6-8;/h2-3,8,10H,4-6H2,1H3;1H

InChI-Schlüssel

YFMLJKLUNBSVPR-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(O1)C2CCNC2.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.